molecular formula C15H15BrN2O7S2 B13928924 4-Bromo-3,5-dimethoxy-N-(2-sulfamoylphenylsulfonyl)benzamide

4-Bromo-3,5-dimethoxy-N-(2-sulfamoylphenylsulfonyl)benzamide

Cat. No.: B13928924
M. Wt: 479.3 g/mol
InChI Key: VQDADAINFQVDLB-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethoxy-N-(2-sulfamoylphenylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, two methoxy groups, and a sulfamoylphenylsulfonyl group attached to a benzamide core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethoxy-N-(2-sulfamoylphenylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Methoxylation: Addition of methoxy groups to the 3 and 5 positions of the benzene ring.

    Sulfonylation: Attachment of the sulfamoylphenylsulfonyl group to the benzamide core.

These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the desired substitutions and functional group additions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethoxy-N-(2-sulfamoylphenylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Bromo-3,5-dimethoxy-N-(2-sulfamoylphenylsulfonyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethoxy-N-(2-sulfamoylphenylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethoxybenzamide: Shares the bromine and methoxy groups but lacks the sulfamoylphenylsulfonyl group.

    3,5-Dimethoxy-N-(2-sulfamoylphenylsulfonyl)benzamide: Similar structure but without the bromine atom.

Uniqueness

4-Bromo-3,5-dimethoxy-N-(2-sulfamoylphenylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H15BrN2O7S2

Molecular Weight

479.3 g/mol

IUPAC Name

4-bromo-3,5-dimethoxy-N-(2-sulfamoylphenyl)sulfonylbenzamide

InChI

InChI=1S/C15H15BrN2O7S2/c1-24-10-7-9(8-11(25-2)14(10)16)15(19)18-27(22,23)13-6-4-3-5-12(13)26(17,20)21/h3-8H,1-2H3,(H,18,19)(H2,17,20,21)

InChI Key

VQDADAINFQVDLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C(=O)NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)N

Origin of Product

United States

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